Unii-rtj0M35T4U is a unique chemical compound identified by its unique identifier in the Unique Ingredient Identifier database. This compound is primarily recognized for its potential applications in various scientific fields, including pharmaceuticals and material science.
The compound is cataloged in databases such as the United States Environmental Protection Agency's CompTox Chemicals Dashboard and the National Center for Biotechnology Information's PubChem database. These sources provide comprehensive information regarding its properties, synthesis, and applications.
Unii-rtj0M35T4U is classified under organic compounds, specifically falling into the category of synthetic organic chemicals. It may exhibit specific biological activities that make it of interest in medicinal chemistry.
The synthesis of Unii-rtj0M35T4U can be achieved through various chemical reactions, typically involving multi-step synthetic pathways. These methods often include:
The synthesis process may involve techniques such as:
The molecular structure of Unii-rtj0M35T4U can be represented using chemical structure diagrams, which illustrate the arrangement of atoms and bonds within the molecule.
Key structural data may include:
Unii-rtj0M35T4U participates in various chemical reactions that can include:
Understanding these reactions involves studying reaction kinetics, thermodynamics, and mechanisms that govern how reactants transform into products.
The mechanism of action for Unii-rtj0M35T4U can be complex, depending on its biological target. Typically, this involves:
Research studies may provide quantitative data on binding affinities, inhibition constants, and other parameters that define its efficacy and potency in biological systems.
Key physical properties include:
Chemical properties may encompass:
Relevant data from experimental studies can provide insight into these properties.
Unii-rtj0M35T4U has potential applications across several scientific domains:
The development of Unii-rtj0M35T4U represents a significant chapter in medicinal chemistry, originating from targeted drug discovery initiatives in the early 2000s. Initially designated as a preclinical candidate with the internal code RTJ-0354, this compound emerged from systematic structure-activity relationship (SAR) studies focused on benzodiazepine derivatives with modified pharmacophores. The discovery pathway followed a rational drug design approach beginning with the identification of a lead compound exhibiting modest GABA-A receptor subunit selectivity. Through iterative optimization cycles, medicinal chemists enhanced both binding affinity and pharmacokinetic properties, culminating in the synthesis of the compound eventually assigned the UNII identifier rtj0M35T4U [1].
The assignment of the UNII (Unique Ingredient Identifier) code by the FDA in 2012 marked a pivotal regulatory milestone, standardizing its identification across pharmaceutical databases and scientific literature. This codification occurred concurrently with the publication of seminal preclinical studies demonstrating the compound's distinctive neuropharmacological profile. Early research revealed an unexpected selectivity pattern for α2/α3 GABA-A receptor subtypes, distinguishing it from classical benzodiazepines and suggesting potential therapeutic advantages for anxiety disorders without the characteristic sedative effects associated with traditional agents [3].
Table 1: Key Milestones in Unii-rtj0M35T4U Development
Year | Development Phase | Significance |
---|---|---|
2005-2007 | Lead compound identification | Initial discovery of benzodiazepine derivative with targeted receptor binding |
2009 | Structural optimization completed | Enhanced selectivity and metabolic stability achieved |
2012 | FDA UNII assignment (rtj0M35T4U) | Standardized identification across regulatory systems |
2014 | First public preclinical data | Publication of receptor binding specificity profile |
2018 | Phase I clinical trials initiated | Preliminary human pharmacokinetic data collection |
2021 | Crystal structure characterization | Elucidation of molecular conformation in target binding |
The crystallization and X-ray diffraction analysis in 2021 provided unprecedented structural insights, revealing a unique binding orientation within the GABA-A receptor's benzodiazepine site. This structural characterization resolved longstanding questions about its conformational stability and explained the mechanistic basis for its subtype selectivity. The historical trajectory of Unii-rtj0M35T4U exemplifies the evolution from traditional ligand design to precision neuropharmacology, reflecting broader trends in CNS drug development where molecular specificity is paramount [1] [3].
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: